6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile
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Overview
Description
6,6-Dimethyl-1,5-dioxaspiro[24]heptane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable diol with a nitrile group under acidic conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, leading to the formation of various substituted derivatives.
Scientific Research Applications
6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1,5-Dioxaspiro[2.4]heptane: Similar in structure but lacks the carbonitrile group, leading to different chemical reactivity and applications.
Spiro[2.4]heptane, 1,5-dimethyl-6-methylene: Another related compound with distinct chemical properties due to the presence of a methylene group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5,5-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c1-7(2)4-8(5-10-7)6(3-9)11-8/h6H,4-5H2,1-2H3 |
InChI Key |
AKJCPBQMNSJPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CO1)C(O2)C#N)C |
Origin of Product |
United States |
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